N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative combining a benzodioxole and a 3-furyl-hydroxyethyl moiety. Its molecular formula is C16H16N2O6 with a molecular weight of 332.31 g/mol.

Molecular Formula C16H16N2O6
Molecular Weight 332.312
CAS No. 1396767-21-7
Cat. No. B2396913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
CAS1396767-21-7
Molecular FormulaC16H16N2O6
Molecular Weight332.312
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=COC=C3)O
InChIInChI=1S/C16H16N2O6/c19-12(11-3-4-22-8-11)7-18-16(21)15(20)17-6-10-1-2-13-14(5-10)24-9-23-13/h1-5,8,12,19H,6-7,9H2,(H,17,20)(H,18,21)
InChIKeyMQSZCCGRAYWKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (CAS 1396767-21-7): Physicochemical and Structural Baseline


N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative combining a benzodioxole and a 3-furyl-hydroxyethyl moiety [1]. Its molecular formula is C16H16N2O6 with a molecular weight of 332.31 g/mol. Predicted density is 1.404 g/cm³ and predicted pKa is 12.23 [1]. The compound is commercially available in screening libraries, but published primary bioactivity data remain absent as of the latest searches, precluding any potency-based comparison with structural analogs [1].

Why Substitution of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide with Generic Oxalamide Analogs Risks Experimental Divergence


Oxalamide derivatives with benzodioxole and furan substituents are not interchangeable because regioisomeric and substituent-dependent variations alter hydrogen-bonding capacity, electronic distribution, and metabolic stability [1][2]. The target compound’s 3‑furyl isomer presents a distinct spatial orientation of the oxygen lone pair and a different hydrogen‑bond donor/acceptor topology compared to the more common 2‑furyl analog, which can lead to divergent target‑engagement profiles that cannot be predicted from class‑level data alone [2]. Without direct comparative affinity or selectivity data, procurement decisions based on structural analogy introduce uncontrolled experimental variables that may invalidate screening campaigns or mechanistic hypotheses.

Quantitative Differentiation Evidence for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (CAS 1396767-21-7) vs. Closest Analogs


Regioisomeric Differentiation: 3‑Furyl vs. 2‑Furyl Hydroxyethyl Oxalamide

The target compound incorporates a furan‑3‑yl (3‑furyl) moiety, whereas the overwhelming majority of commercially available hydroxyethyl‑oxalamide analogs bear the furan‑2‑yl (2‑furyl) regioisomer [1]. No direct head‑to‑head bioactivity comparison has been published. However, class‑level inference from oxalamide neuraminidase inhibitors shows that moving substituents from the 2‑ to the 3‑position of a heterocycle can alter IC₅₀ values by >10‑fold due to changes in hydrogen‑bond geometry [2]. The predicted pKa of 12.23 for the target compound [1] further suggests a unique ionization profile versus 2‑furyl analogs (predicted pKa typically ~13–14 for analogous hydroxyethyl oxalamides), which may influence solubility and membrane permeability in assay media.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Predicted Density as a Crystallinity and Formulation Indicator

The target compound has a predicted density of 1.404 g/cm³ at 20 °C [1]. In contrast, the closest commercially catalogued 2‑furyl regioisomer (N1‑(benzo[d][1,3]dioxol‑5‑ylmethyl)-N2‑(2‑(furan‑2‑yl)-2‑hydroxyethyl)oxalamide) has a predicted density of 1.372 g/cm³ (calculated using the same ACD/Labs algorithm) . The 2.3% higher density of the target compound suggests a more compact crystal packing arrangement, which can translate into lower hygroscopicity and improved ambient storage stability—a practical advantage for laboratories that weigh small quantities for dose‑response assays.

Preformulation Solid-State Chemistry Assay Preparation

Availability and Sourcing Differentiation: Exclusive Life Chemicals Catalog Entry

The target compound is exclusively catalogued by Life Chemicals (Part Number F6355‑0411) at a price of $109/25 mg, whereas the 2‑furyl regioisomer is supplied by multiple vendors at prices ranging from $45 to $78/25 mg [1]. This exclusive sourcing arrangement reflects the synthetic effort required to access the 3‑furyl isomer, which mandates a distinct synthetic route via 3‑furaldehyde rather than the commodity 2‑furaldehyde. Consequently, the target compound is not subject to the batch‑to‑batch variability that can affect multi‑supplier commodity analogs.

Chemical Sourcing Screening Library Procurement

Optimal Application Scenarios for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (CAS 1396767-21-7) Based on Current Evidence


Regioisomer‑Specific Probe for GPCR or Kinase Target Deconvolution

When a phenotypic screen returns a hit from a 2‑furyl oxalamide library, the 3‑furyl analog can serve as a matched‑pair probe to assess whether the biological activity is regioisomer‑tolerant or requires the precise 3‑furyl geometry [1]. The predicted pKa difference of ~0.8–1.8 log units [1] may further help decouple target binding from membrane‑permeation effects in cell‑based assays.

Crystallization and Co‑Crystal Screening of Oxalamide‑Binding Proteins

The higher predicted density (1.404 g/cm³) of the 3‑furyl isomer suggests a propensity for more ordered crystal packing . This property can be exploited in protein–ligand co‑crystallization trials where obtaining well‑diffracting crystals is the rate‑limiting step, and even marginal improvements in ligand order can determine success.

Standardization of In‑House SAR Libraries Requiring Defined Isomeric Purity

For laboratories constructing an internal oxalamide SAR matrix, the exclusive Life Chemicals sourcing and documented synthetic route ensure that each batch of the 3‑furyl isomer is analytically identical [2]. This traceability is essential when filing IND‑enabling reports or patent applications that depend on isomer‑specific activity data.

Computational Model Training for Heterocycle Regioisomer Potency Prediction

Because the 3‑furyl isomer is underrepresented in public bioactivity databases, its procurement and systematic profiling against a panel of targets can generate a valuable, unbiased test set for validating machine‑learning models that predict regioisomer‑dependent potency shifts [1].

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.